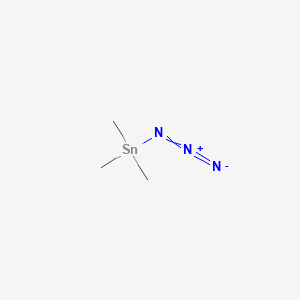

Azidotrimethyltin(IV)

Description

Properties

IUPAC Name |

azido(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRGDBEYARHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408376 | |

| Record name | Azidotrimethyltin(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-03-2 | |

| Record name | Azidotrimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidotrimethyltin(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azido(trimethyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azidotrimethyltin(IV): Synthesis, Characterization, and Application

Foreword: The Enduring Utility of a High-Energy Organometallic Reagent

Azidotrimethyltin(IV), also known as trimethyltin azide, represents a fascinating intersection of organometallic chemistry and high-energy functional groups. While organotin compounds have seen fluctuating interest due to toxicity concerns, their unique reactivity ensures their continued relevance in specialized synthetic applications.[1] This guide provides an in-depth, practical overview of azidotrimethyltin(IV), moving beyond a simple recitation of facts to explain the causality behind the synthetic choices and characterization methodologies. It is intended for researchers and professionals who require a robust understanding of this potent reagent, from its reliable synthesis to its safe and effective application.

Synthesis of Azidotrimethyltin(IV): A Validated Protocol

The most reliable and straightforward synthesis of azidotrimethyltin(IV) is achieved through a salt metathesis reaction. This approach leverages the high affinity between the hard tin(IV) center and the chloride anion, and the corresponding insolubility of sodium chloride in the reaction medium, which drives the reaction to completion.

Causality of Experimental Design

The foundational principle of this synthesis is the nucleophilic substitution of the chloride on the trimethyltin electrophile by the azide anion.[2]

-

Reactants : Trimethyltin chloride is the organometallic precursor. Sodium azide serves as a safe and commercially available source of the azide nucleophile.

-

Solvent System : A mixture of tetrahydrofuran (THF) and water is employed. THF is chosen for its ability to dissolve the trimethyltin chloride precursor. The inclusion of a small amount of water is critical for dissolving the sodium azide salt, thereby making the azide anion available for reaction. An entirely anhydrous organic solvent would render the sodium azide largely unreactive.

-

Reaction Conditions : The reaction proceeds readily at room temperature. The key to a high yield is ensuring the efficient precipitation of sodium chloride, which is effectively insoluble in THF.

Detailed Experimental Protocol: Synthesis of (CH₃)₃SnN₃

This protocol is adapted from the foundational work by Luijten, Janssen, and van der Kerk.

Materials:

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Sodium azide (NaN₃)

-

Tetrahydrofuran (THF), anhydrous

-

Distilled water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 molar equivalents) in a minimal amount of distilled water.

-

To this aqueous solution, add a solution of trimethyltin chloride (1.0 molar equivalent) dissolved in tetrahydrofuran (THF). The volume of THF should be approximately 4-5 times the volume of water used.

-

Stir the resulting biphasic mixture vigorously at room temperature for 2-3 hours. A fine white precipitate of sodium chloride will form.

-

Upon completion, remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

-

The remaining aqueous slurry will contain the product and precipitated sodium chloride. Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the diethyl ether solvent on a rotary evaporator.

-

The resulting crude product is a white solid. Recrystallization from a suitable solvent, such as a hexane/ether mixture, will yield pure, crystalline azidotrimethyltin(IV).

Self-Validation Check: The successful synthesis is confirmed by the formation of a significant amount of white precipitate (NaCl) and the isolation of a white crystalline solid with a melting point of approximately 117-120 °C.[3][4]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized azidotrimethyltin(IV). The following techniques provide a complementary and definitive analytical workflow.

Caption: Synthesis and Characterization Workflow for Azidotrimethyltin(IV).

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for azidotrimethyltin(IV).

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Melting Point | 117-120 °C[4] | A sharp melting point indicates high purity. | |

| FTIR | νas(N₃) | ~2045 cm⁻¹ (very strong, sharp) | Confirms the presence of the azide functional group (asymmetric stretch). |

| νs(N₃) | ~1254 cm⁻¹[5] | Confirms the azide functional group (symmetric stretch). | |

| ¹H NMR | δ (ppm) | ~0.4 - 0.6 ppm[6] | Chemical shift for the nine equivalent methyl protons. |

| ²J(¹¹⁹Sn-¹H) | ~60 - 65 Hz[6] | Characteristic tin-proton coupling constant, seen as "satellites" flanking the main peak. | |

| ¹³C NMR | δ (ppm) | ~ -1.0 to -4.0 ppm[6] | Chemical shift for the three equivalent methyl carbons. |

| ¹J(¹¹⁹Sn-¹³C) | ~380 - 410 Hz[6] | Characteristic one-bond tin-carbon coupling constant. | |

| Mass Spec (EI) | m/z | 207 (for ¹²⁰Sn) | Molecular ion peak ([M]⁺). The characteristic isotope pattern for tin will be observed. |

| m/z | 192 | Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). | |

| Elemental Analysis | %C, %H, %N | C: 17.51, H: 4.41, N: 20.42 | Confirms the empirical formula C₃H₉N₃Sn. |

Applications in Organic Synthesis: The Azide as a 1,3-Dipole

The primary synthetic utility of azidotrimethyltin(IV) is as a convenient and effective reagent in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions.[7] The azide functional group acts as the 1,3-dipole, reacting with various "dipolarophiles" containing double or triple bonds (e.g., alkynes, alkenes, nitriles) to form five-membered heterocyclic rings.[8]

Huisgen Cycloaddition for Triazole Synthesis

The reaction with alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry". While the copper-catalyzed version (CuAAC) is more famous for its regioselectivity, the thermal Huisgen cycloaddition using organotin azides provides a valuable metal-free alternative. The organotin group can often be easily removed from the resulting triazole product under mild acidic conditions or via halogenolysis.

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

Critical Safety and Handling Protocols

Azidotrimethyltin(IV) is an extremely hazardous substance and must be handled with the utmost care. The primary dangers are its severe acute toxicity and the potential for forming explosive compounds.

Hazard Identification

-

Acute Toxicity : Fatal if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330).[4] It is classified as Storage Class 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.[4]

-

Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects (H410).[4]

-

Explosion Hazard : While organotin azides are more thermally stable than many organic azides, they are still energetic compounds. More critically, contact with acid will generate hydrazoic acid (HN₃), which is volatile, extremely toxic, and dangerously explosive.

Mandatory Handling Procedures

-

Designated Area : All work must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear two pairs of nitrile gloves, changing the outer pair immediately upon any suspected contact.

-

Eye Protection : Chemical safety goggles and a full-face shield are required.

-

Lab Coat : A flame-retardant lab coat must be worn and kept buttoned.

-

-

Engineering Controls : Use of a fume hood is mandatory. All manipulations should be performed in a way that minimizes the generation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for highly toxic materials. Store away from acids and oxidizing agents.

-

Waste Disposal : All contaminated materials (gloves, glassware, etc.) and excess reagent must be treated as hazardous waste. Quench small amounts of the reagent cautiously by slow addition to a solution of sodium nitrite in dilute acid to destroy the azide, all within a fume hood. Dispose of all waste through certified channels. Never mix azide waste with acid.

Conclusion

Azidotrimethyltin(IV) is a powerful synthetic tool, particularly for the construction of heterocyclic systems via 1,3-dipolar cycloadditions. Its synthesis is well-established and can be performed safely with appropriate controls. The key to its successful use lies in a thorough understanding of its properties, confirmed by rigorous characterization, and an unwavering commitment to the stringent safety protocols required for handling such a hazardous material. This guide provides the foundational knowledge for researchers to incorporate this valuable reagent into their synthetic programs with confidence and safety.

References

-

Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-31. Link

-

American Elements. (n.d.). Azidotrimethyltin(IV). Retrieved from [Link]

-

Wikipedia contributors. (2023, December 2). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Banert, K., Hagedorn, M., Wu, Y., & Zeng, X. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 19770-19784. [Link]

-

Banert, K., Hagedorn, M., Wu, Y., & Zeng, X. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 22434–22445. [Link]

- Maddox, M. L., Stafford, S. L., & Kaesz, H. D. (1965). Applications of NMR to Organometallic Chemistry. In Advances in Organometallic Chemistry (Vol. 3, pp. 1-179). Academic Press.

- Birnbaum, E. R., & Moeller, T. (1969). Trimethylsilyl azide. Inorganic Syntheses, 11, 141-143.

- Hein, J. E., Krasnova, L. B., Iwasaki, M., & Fokin, V. V. (2010). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses, 87, 273-287.

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- Luijten, J. G. A., Janssen, M. J., & van der Kerk, G. J. M. (1961). Investigations on Organo-Tin Compounds. XIV. The Preparation and Properties of Triorgano-Tin Azides. Recueil des Travaux Chimiques des Pays-Bas, 81(2), 202-205.

- Thayer, J. S., & West, R. (1964). Organometallic Azides. Inorganic Chemistry, 3(3), 406-409.

Sources

- 1. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 2. americanelements.com [americanelements.com]

- 3. Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane [mdpi.com]

- 4. vdoc.pub [vdoc.pub]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Azidotrimethyltin(IV) 97 1118-03-2 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Azidotrimethyltin(IV) for Advanced Chemical Synthesis

This guide provides a comprehensive overview of Azidotrimethyltin(IV), a versatile and highly reactive organotin reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, key applications, and critical safety protocols. The insights provided herein are grounded in established chemical principles and aim to empower users to leverage this compound's unique reactivity in their synthetic endeavors.

Core Molecular and Physical Properties

Azidotrimethyltin(IV), also known as Trimethyltin Azide, is an organometallic compound valued for its role as a precursor and reagent in various chemical transformations.[1] Its utility stems from the reactive azide functional group attached to a trimethyltin moiety.

Molecular Formula and Weight

The chemical structure of Azidotrimethyltin(IV) consists of a central tin atom bonded to three methyl groups and an azide group. There is a slight variation in the reported molecular weight across different suppliers, which can be attributed to calculations based on different isotopic abundances. For consistency in laboratory applications, the molecular weight provided by major suppliers is generally preferred.

| Property | Value | Source |

| Linear Formula | (CH₃)₃SnN₃ | [2][3] |

| Compound Formula | C₃H₉N₃Sn | [1][4] |

| Molecular Weight | 207.85 g/mol | [2][3] |

| Alternate Molecular Weight | 205.84 g/mol | [1][5] |

| CAS Number | 1118-03-2 | [2][3] |

| IUPAC Name | azido(trimethyl)stannane | [1][6] |

| SMILES String | C(C)N=[N+]=[N-] | [2][3] |

Physicochemical Characteristics

Azidotrimethyltin(IV) is typically a white powder or crystalline solid.[1][5] Its defined melting point is a key indicator of purity.

| Property | Value | Source |

| Appearance | White powder or crystals | [1] |

| Melting Point | 117-120 °C | [1][2][3] |

| Functional Group | Azide | [2][3] |

Synthesis of Azidotrimethyltin(IV)

The synthesis of organic azides like Azidotrimethyltin(IV) generally relies on the principle of nucleophilic substitution.[7] In this approach, an azide salt provides the azide anion (N₃⁻), which displaces a suitable leaving group on the organotin precursor.

Generalized Synthetic Protocol

A common and effective method for preparing Azidotrimethyltin(IV) involves the reaction of a trimethyltin halide (e.g., trimethyltin chloride) with an alkali metal azide (e.g., sodium azide) in an appropriate solvent.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve Trimethyltin Chloride in a suitable polar aprotic solvent, such as Tetrahydrofuran (THF) or Acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

-

Azide Addition: Add a stoichiometric equivalent or a slight excess of Sodium Azide to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the substitution reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: Upon completion, the inorganic salt byproduct (e.g., Sodium Chloride) is typically removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude Azidotrimethyltin(IV).

-

Purification: The product can be further purified by recrystallization from an appropriate solvent system to obtain a high-purity crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for Azidotrimethyltin(IV).

Caption: Key synthetic applications of Azidotrimethyltin(IV).

Safety, Handling, and Storage

Azidotrimethyltin(IV) is a highly toxic compound and must be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood. [8][9]

Hazard Identification

The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. [3]It is also very toxic to aquatic life with long-lasting effects. [3][8]

| Hazard Statement | Code | Source |

|---|---|---|

| Fatal if swallowed, in contact with skin or if inhaled | H300 + H310 + H330 | [3] |

| Very toxic to aquatic life with long lasting effects | H410 | [3]|

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8][10]For operations with a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [8]* Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [8][10]Ensure that eyewash stations and safety showers are readily accessible. [8]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [10][11]Do not breathe dust. [10]Wash hands and any exposed skin thoroughly after handling. [8][10]Do not eat, drink, or smoke when using this product. [9]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8][9][10]Store locked up and under an inert atmosphere such as nitrogen. [9][10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8][9]Avoid release to the environment. [11]

Conclusion

Azidotrimethyltin(IV) is a potent and versatile reagent for the introduction of the azide functional group in organic synthesis. Its utility in click chemistry, nucleophilic substitutions, and Staudinger reactions makes it a valuable tool for researchers in drug discovery and materials science. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its properties, synthesis, and applications, and by implementing rigorous safety measures, scientists can effectively and safely harness the synthetic potential of this important compound.

References

- Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.

- Azidotrimethyltin(IV) | AMERICAN ELEMENTS ®. American Elements.

- Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.

- Azidotrimethyltin(IV) | CymitQuimica. CymitQuimica.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY D

- Azidotrimethyltin(IV) | Reagent for Organic Synthesis - Benchchem. Benchchem.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Azidotrimethyltin(IV) 97 1118-03-2. Sigma-Aldrich.

- Buy Azidotrimethyltin(IV) | 1118-03-2 - Smolecule. Smolecule.

- Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.

- 4 - Organic Syntheses Procedure. Organic Syntheses.

Sources

- 1. americanelements.com [americanelements.com]

- 2. アジドトリメチルスズ(IV) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 三甲基甲硅烷基锡 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Azidotrimethyltin(IV) | CymitQuimica [cymitquimica.com]

- 5. Buy Azidotrimethyltin(IV) | 1118-03-2 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Azidotrimethyltin(IV) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidotrimethyltin(IV), with the Chemical Abstracts Service (CAS) number 1118-03-2 , is a versatile and highly reactive organotin azide. Its unique chemical properties make it a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. This guide provides a comprehensive overview of Azidotrimethyltin(IV), including its synthesis, spectroscopic characterization, safe handling protocols, and applications in drug discovery, with a focus on its role in "click chemistry." The content herein is intended to equip researchers with the necessary knowledge to safely and effectively utilize this potent chemical tool in their scientific endeavors.

Chemical and Physical Properties

Azidotrimethyltin(IV), also known as trimethyltin azide or azidotrimethylstannane, is a white crystalline solid with a melting point of 117-120 °C. It is characterized by the chemical formula (CH₃)₃SnN₃ and a molecular weight of 207.85 g/mol . The presence of the azido group and the organotin moiety confers upon it a distinct reactivity profile.

| Property | Value | Source |

| CAS Number | 1118-03-2 | |

| Molecular Formula | (CH₃)₃SnN₃ | |

| Molecular Weight | 207.85 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 117-120 °C | |

| Synonyms | Trimethyltin azide, Azidotrimethylstannane | [1] |

Synthesis of Azidotrimethyltin(IV)

The synthesis of Azidotrimethyltin(IV) is typically achieved through the reaction of a trimethyltin halide, most commonly trimethyltin chloride, with an alkali metal azide, such as sodium azide. This straightforward nucleophilic substitution reaction is a well-established method for the preparation of organotin azides.[2][3]

Causality of Experimental Choices

The choice of trimethyltin chloride as the starting material is due to its commercial availability and high reactivity. Sodium azide serves as a readily available and inexpensive source of the azide anion. The reaction is often carried out in a solvent that can facilitate the dissolution of the reactants and the precipitation of the inorganic salt byproduct (e.g., sodium chloride), thereby driving the reaction to completion. The choice of solvent and reaction temperature is critical to ensure a safe and efficient reaction, minimizing the potential for the formation of hazardous byproducts.

Detailed Experimental Protocol

The following protocol is based on the general procedure described in the literature for the synthesis of organotin azides[2][3]:

Materials:

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Sodium azide (NaN₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.1 equivalents). The apparatus should be under an inert atmosphere of nitrogen or argon.

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask to create a slurry of sodium azide.

-

Addition of Trimethyltin Chloride: Dissolve trimethyltin chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred sodium azide slurry at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

Workup: After the reaction is complete, filter the mixture to remove the precipitated sodium chloride.

-

Isolation of Product: Carefully remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude Azidotrimethyltin(IV).

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent if necessary.

Self-Validation: The successful synthesis of the product can be confirmed by melting point determination and spectroscopic analysis (IR and NMR). The obtained melting point should be within the range of 117-120 °C.

Caption: Workflow for the synthesis of Azidotrimethyltin(IV).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized Azidotrimethyltin(IV).

Infrared (IR) Spectroscopy

The IR spectrum of Azidotrimethyltin(IV) is characterized by a strong, sharp absorption band in the region of 2100-2080 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (N₃) group. Other characteristic peaks include those for the Sn-C stretching and CH₃ bending vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Azide (N₃) asymmetric stretch | ~2100 - 2080 |

| C-H stretch (methyl) | ~2980 - 2915 |

| Sn-C stretch | ~550 - 540 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Azidotrimethyltin(IV) is expected to show a sharp singlet for the nine equivalent protons of the three methyl groups attached to the tin atom. The chemical shift of this peak is influenced by the tin atom and the neighboring azide group. Due to the presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with I=1/2), satellite peaks flanking the main singlet are expected due to ²J(Sn-H) coupling.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance for the methyl carbons. Similar to the proton NMR, coupling to the tin isotopes (¹J(Sn-C)) will result in satellite peaks.

¹¹⁹Sn NMR: The tin-119 NMR spectrum provides direct information about the chemical environment of the tin nucleus and is a powerful tool for characterizing organotin compounds. For Azidotrimethyltin(IV), a single resonance is expected in the characteristic chemical shift range for tetraorganotin compounds.

Safety and Handling

Azidotrimethyltin(IV) is a highly hazardous substance and must be handled with extreme caution. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.

Hazard Identification

-

Signal Word: Danger

-

Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long lasting effects).

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. For procedures with a risk of aerosol formation, a respirator with an appropriate filter should be used.

Handling and Storage

-

Work in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Management

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high toxicity and the presence of tin, it must be treated as hazardous waste.

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of Bioactive Triazoles

The 1,2,3-triazole ring is a common motif in many biologically active compounds, including antimicrobial, antiviral, and anticancer agents. Azidotrimethyltin(IV) can serve as a source of the azide functionality for the synthesis of these triazole-containing drug candidates. The triazole ring can act as a stable linker between different molecular fragments or as a pharmacophore that interacts with biological targets.

Bioconjugation and Drug Targeting

The bioorthogonal nature of the click reaction allows for its use in bioconjugation, where a drug molecule can be attached to a targeting moiety, such as a peptide, antibody, or nanoparticle. This approach enables the targeted delivery of the drug to specific cells or tissues, potentially increasing its efficacy and reducing side effects. Azidotrimethyltin(IV) can be used to introduce the azide group into the drug molecule, which can then be "clicked" onto an alkyne-functionalized targeting vector.

Conclusion

Azidotrimethyltin(IV) is a potent and versatile reagent with significant applications in organic synthesis and drug discovery. Its ability to serve as an azide source for click chemistry makes it a valuable tool for the construction of complex, biologically active molecules. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its properties, synthesis, and reactivity, and by implementing rigorous safety measures, researchers can effectively harness the power of Azidotrimethyltin(IV) to advance their scientific and drug development goals.

References

-

Luijten, J. G. A.; Janssen, M. J.; van der Kerk, G. J. M. Recueil des Travaux Chimiques des Pays-Bas1962 , 81 (2), 202-205. [Link]

-

American Elements. Azidotrimethyltin(IV) product page. [Link]

-

Pharos. Trimethyltin azide product page. [Link]

- Google Patents. US5484955A - Tri-higher alkyl tin azide and its use.

- Google Patents. EP0578125B1 - Tri-higher alkyl tin azide and its use.

-

ACS Publications. The Preparation of 1,2,3-Triazole. The Journal of Organic Chemistry. [Link]

-

ACS Publications. Reductions with Triphenyltin Hydride. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Preparation of the polyaminoguanidines. [Link]

-

Wikipedia. Trimethylsilyl azide. [Link]

-

NIH. Preparation, structural elucidation and biocidal applications of trimethyltin(IV) complexes derived from substituted carboxylic acids. [Link]

-

PubMed. Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, trimethylgermyl, trimethylstannyl and trimethylplumbyl derivatives of 3,3-dimethylcyclopropene. XI. Secondary periodicity. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Notes. Synthesis and properties of trimethyl(trifluorosilyl)stannane. [Link]

-

ResearchGate. Tributylstannyl Azide as Efficient Reagent in the Synthesis of Aryl Azides from Aryl Amines. [Link]

-

PubMed. Electronic structure of the azide group in 3 cent-azido-3 cent-deoxythymidine (AZT) compared to small azide compounds. [Link]

-

NIST WebBook. Azidotrimethylsilane. [Link]

Sources

A Spectroscopic Guide to Azidotrimethyltin(IV): Unveiling Molecular Structure Through NMR, IR, and Mass Spectrometry

Introduction

Azidotrimethyltin(IV), with the chemical formula (CH₃)₃SnN₃, is an organometallic compound that holds significant interest for researchers in synthetic chemistry and materials science. Its utility as a reagent, particularly in click chemistry and as a precursor for nitrogen-containing materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of azidotrimethyltin(IV), offering insights into its molecular architecture and behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of this versatile organotin azide.

Molecular Structure and Spectroscopic Implications

The geometry of azidotrimethyltin(IV) is centered around a tin atom bonded to three methyl groups and an azide moiety. This arrangement dictates the magnetic environments of the protons, carbons, and tin nuclei, as well as the vibrational modes of the chemical bonds and the fragmentation patterns upon ionization. Understanding these fundamental relationships is key to interpreting the spectroscopic data presented herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For azidotrimethyltin(IV), ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of azidotrimethyltin(IV) is expected to be relatively simple, showing a single sharp resonance for the nine equivalent protons of the three methyl groups. The chemical shift of these protons is influenced by the electronegativity of the tin atom and the azide group. Based on data for similar trimethyltin compounds, the ¹H NMR signal for the methyl protons is anticipated to appear in the range of δ 0.2-0.6 ppm . The presence of magnetically active tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.59% abundance), results in the observation of satellite peaks flanking the main proton signal due to spin-spin coupling. The two-bond coupling constant, ²J(¹¹⁹Sn-¹H), is a valuable diagnostic parameter and is typically in the range of 50-70 Hz for trimethyltin compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of azidotrimethyltin(IV) will exhibit a single resonance for the three equivalent methyl carbons. A reported ¹³C NMR spectrum of azidotrimethyltin in acetone-d6 shows a chemical shift at δ -3.2 ppm . This upfield shift is characteristic of methyl groups attached to a tin atom. Similar to the ¹H NMR spectrum, coupling to the tin isotopes will result in satellite peaks. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is a significant structural parameter and is expected to be in the range of 300-400 Hz .

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy provides direct insight into the electronic environment of the tin nucleus. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents. For azidotrimethyltin(IV), the ¹¹⁹Sn chemical shift is expected to be in the range of δ +50 to +150 ppm , relative to the common external standard tetramethyltin (Me₄Sn). This chemical shift range is typical for tetraorganotin compounds where the tin atom is in a tetrahedral environment.

Summary of NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (Hz) |

| ¹H | 0.2 - 0.6 | ²J(¹¹⁹Sn-¹H) = 50 - 70 |

| ¹³C | ~ -3.2 | ¹J(¹¹⁹Sn-¹³C) = 300 - 400 |

| ¹¹⁹Sn | +50 - +150 | - |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of azidotrimethyltin(IV) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence the chemical shifts.

-

Instrumentation: Acquire the NMR spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR to ensure adequate resolution of coupling satellites.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use proton decoupling to obtain a single sharp resonance for the methyl carbons. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹¹⁹Sn NMR Acquisition: Use an inverse-gated decoupling pulse sequence to suppress the negative Nuclear Overhauser Effect (NOE). Tetramethyltin (Me₄Sn) should be used as an external reference for accurate chemical shift determination.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds and is an excellent tool for identifying functional groups. The IR spectrum of azidotrimethyltin(IV) is dominated by the characteristic vibrations of the azide and trimethyltin moieties.

The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (N=N⁺=N⁻) . This band is typically observed in the region of 2050-2150 cm⁻¹ . The symmetric stretching vibration (νₛ) of the azide group is expected to be weaker and appear around 1250-1350 cm⁻¹ .

Other significant absorptions include those associated with the trimethyltin group. The Sn-C stretching vibrations are expected in the far-infrared region, typically around 500-600 cm⁻¹ . The methyl group C-H stretching vibrations will be observed around 2900-3000 cm⁻¹ , and the methyl bending (scissoring and rocking) vibrations will appear in the 1200-1400 cm⁻¹ and 700-800 cm⁻¹ regions, respectively.

Summary of Key IR Absorptions

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Azide Asymmetric Stretch (νₐₛ) | 2050 - 2150 | Strong, Sharp |

| Azide Symmetric Stretch (νₛ) | 1250 - 1350 | Weak to Medium |

| C-H Stretch (methyl) | 2900 - 3000 | Medium |

| CH₃ Bend (scissoring) | ~1400 | Medium |

| CH₃ Bend (rocking) | ~780 | Strong |

| Sn-C Stretch | 500 - 600 | Medium to Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of azidotrimethyltin(IV) with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr). For solution-phase measurements, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄ or CS₂) and use a liquid cell.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

The molecular ion peak ([M]⁺) for azidotrimethyltin(IV) is expected at an m/z corresponding to its molecular weight (approximately 208 g/mol ). Due to the isotopic distribution of tin, this peak will be accompanied by a characteristic pattern of satellite peaks.

The fragmentation of organotin compounds is often initiated by the loss of organic substituents. For azidotrimethyltin(IV), the primary fragmentation pathways are expected to involve the sequential loss of methyl groups and the azide moiety.

Proposed Fragmentation Pathway

A plausible fragmentation pathway for azidotrimethyltin(IV) under electron ionization (EI) is outlined below:

-

Formation of the molecular ion: (CH₃)₃SnN₃ + e⁻ → [(CH₃)₃SnN₃]⁺• (m/z ≈ 208)

-

Loss of a methyl radical: [(CH₃)₃SnN₃]⁺• → [(CH₃)₂SnN₃]⁺ + CH₃• (m/z ≈ 193)

-

Loss of a second methyl radical: [(CH₃)₂SnN₃]⁺ → [CH₃SnN₃]⁺ + CH₃• (m/z ≈ 178)

-

Loss of the azide radical: [(CH₃)₃SnN₃]⁺• → [(CH₃)₃Sn]⁺ + N₃• (m/z ≈ 165)

-

Loss of dinitrogen from the molecular ion: [(CH₃)₃SnN₃]⁺• → [(CH₃)₃SnN]⁺ + N₂ (m/z ≈ 180)

The base peak in the spectrum is likely to be the trimethyltin cation, [(CH₃)₃Sn]⁺, at m/z ≈ 165, due to its stability.

M [label="[(CH₃)₃SnN₃]⁺•\nm/z ≈ 208"]; frag1 [label="[(CH₃)₂SnN₃]⁺\nm/z ≈ 193"]; frag2 [label="[CH₃SnN₃]⁺\nm/z ≈ 178"]; frag3 [label="[(CH₃)₃Sn]⁺\nm/z ≈ 165 (Base Peak)"]; frag4 [label="[(CH₃)₃SnN]⁺\nm/z ≈ 180"];

M -> frag1 [label="- CH₃•"]; frag1 -> frag2 [label="- CH₃•"]; M -> frag3 [label="- N₃•", color="#EA4335"]; M -> frag4 [label="- N₂", color="#34A853"]; }

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern of tin should be used to confirm the identity of tin-containing fragments.

Conclusion

The spectroscopic characterization of azidotrimethyltin(IV) by NMR, IR, and mass spectrometry provides a detailed and complementary picture of its molecular structure. The data presented in this guide, including expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for accurate identification and characterization. This comprehensive understanding is crucial for the effective application of azidotrimethyltin(IV) in various fields of chemical research and development.

References

-

Dalton Transactions. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. [Link]

-

SpectraBase. (n.d.). Azidotrimethyltin - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

-

American Elements. (n.d.). Azidotrimethyltin(IV). [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. [Link]

- Canadian Science Publishing. (n.d.). *Spectroscopic studies of triphenyltin azide and of its adducts with O- and N-donor ligands; the crystal and molecular structures of triphenyltin azide and of azido(hexamethylphosphoramide)trip

Azidotrimethyltin(IV) mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanistic Action of Azidotrimethyltin(IV) in Organic Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Azidotrimethyltin(IV)

Azidotrimethyltin(IV), also known as trimethyltin azide, is an organometallic compound featuring a covalent bond between a trimethylstannyl group ((CH₃)₃Sn) and an azide moiety (N₃).[1] This structure bestows upon it a unique reactivity profile, making it a valuable reagent in specialized organic synthesis applications.[2] While its high toxicity necessitates careful handling, its utility in constructing nitrogen-containing heterocycles, particularly tetrazoles and triazoles, has secured its place in the synthetic chemist's toolkit.[1] This guide provides an in-depth exploration of the core mechanisms through which azidotrimethyltin(IV) participates in and drives key organic transformations.

The synthesis of azidotrimethyltin(IV) is analogous to that of other organometallic azides, typically involving the reaction of a trimethyltin halide (e.g., trimethylsilyl chloride) with an alkali metal azide like sodium azide.[3] Its primary value lies in its ability to act as a potent source of the azide group for cycloaddition reactions and as a nucleophile.[1]

Table 1: Physicochemical and Safety Properties of Azidotrimethyltin(IV)

| Property | Value | Source |

| Chemical Formula | C₃H₉N₃Sn | [1][2] |

| Molecular Weight | ~205.84 g/mol | [2] |

| Appearance | White powder or crystals | [2] |

| Melting Point | 117-120 °C | [1][2] |

| Key Functional Group | Azide | |

| Primary Hazard | Highly Toxic (Oral, Dermal, Inhalation) | [1][4] |

| Hazard Codes | T+ (Very Toxic), N (Dangerous for the environment) | [1][2] |

| Handling | Work under a hood, use personal protective equipment, handle under inert gas. | [4] |

Part 1: The [3+2] Cycloaddition Engine - Crafting Heterocycles

The most prominent role of azidotrimethyltin(IV) is as a 1,3-dipole in [3+2] cycloaddition reactions. This powerful transformation allows for the direct construction of five-membered aromatic heterocycles, which are crucial pharmacophores in medicinal chemistry.[5][6][7]

Mechanism with Alkynes: The Pathway to Triazoles

The reaction between an azide and an alkyne to form a 1,2,3-triazole is a classic example of a Huisgen 1,3-dipolar cycloaddition.[8] In this reaction, azidotrimethyltin(IV) serves as the azide component. The resulting 1,2,3-triazole ring is an exceptionally stable aromatic system, providing a strong thermodynamic driving force for the reaction.[5]

The thermal, uncatalyzed reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[8] However, this transformation is a cornerstone of "Click Chemistry," a concept that emphasizes reactions with high yields and selectivity.[8][9] The catalyzed versions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceed at room temperature and yield the 1,4-disubstituted regioisomer exclusively.[8][10] While much of the literature focuses on organic azides, azidotrimethyltin(IV) is a competent reagent for delivering the azide functionality into these catalytic cycles.[1] Ruthenium catalysts, in contrast, can be used to selectively form the 1,5-disubstituted triazoles.[8]

Caption: General mechanism of the Huisgen [3+2] azide-alkyne cycloaddition.

Mechanism with Nitriles: The Premier Route to Tetrazoles

Perhaps the most significant application of azidotrimethyltin(IV) and related azide sources is the synthesis of 5-substituted-1H-tetrazoles from nitriles.[11] Tetrazoles are important bioisosteres of carboxylic acids in drug design, offering similar acidity but improved metabolic stability and cell permeability.[6][11]

The reaction is a formal [3+2] cycloaddition between the azide and the carbon-nitrogen triple bond of the nitrile. Unlike the alkyne cycloaddition, this process does not typically proceed without activation. The mechanism is widely understood to be a stepwise process initiated by the activation of the electrophilic carbon of the nitrile.[11][12][13]

Causality in Experimental Choice: The choice of an acid catalyst is critical. Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., ammonium chloride) are used to protonate or coordinate to the nitrile nitrogen.[11][14][15] This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the azide. The azide attacks the activated nitrile to form a linear imidoyl azide intermediate, which then undergoes an intramolecular cyclization to form the stable, aromatic tetrazole ring.[11][14]

Sources

- 1. Cas 1118-03-2,AZIDOTRIMETHYLTIN | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. Click Chemistry [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]

- 15. 1H-Tetrazole synthesis [organic-chemistry.org]

Azidotrimethyltin(IV) reactivity with different functional groups

An In-depth Technical Guide to the Reactivity of Azidotrimethyltin(IV)

Foreword: A Modern Perspective on a Versatile Reagent

In the landscape of modern synthetic chemistry, the pursuit of efficient, selective, and versatile reagents is perpetual. Azidotrimethyltin(IV), (CH₃)₃SnN₃, stands out as a uniquely effective reagent, bridging the gap between organometallic chemistry and the synthesis of vital nitrogen-containing heterocycles. While organotin compounds necessitate careful handling due to their toxicity, their synthetic utility remains undeniable. This guide moves beyond a simple recitation of reactions; it aims to provide a deeper understanding of the causality behind its reactivity, empowering researchers to harness its full potential safely and effectively. We will explore the mechanistic underpinnings of its reactions with key functional groups, offering field-tested protocols and insights to guide your synthetic endeavors.

Core Characteristics of Azidotrimethyltin(IV)

Azidotrimethyltin(IV), also known as trimethyltin azide, is a white crystalline solid at room temperature. Its utility stems from the unique combination of the electrophilic trimethyltin moiety and the nucleophilic azide group within the same molecule. The tin atom acts as a Lewis acid, capable of coordinating to and activating various functional groups, while the azide serves as a potent nucleophile and a precursor for cycloaddition reactions.

Safety and Handling: Azidotrimethyltin(IV) is highly toxic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is sensitive to moisture and strong acids, which can lead to the formation of the highly toxic and explosive hydrazoic acid (HN₃).[1] All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

| Property | Value | Source |

| CAS Number | 1118-03-2 | |

| Molecular Formula | (CH₃)₃SnN₃ | |

| Molecular Weight | 207.85 g/mol | |

| Melting Point | 117-120 °C | |

| Appearance | White crystalline solid | - |

| Key Hazard Codes | H300, H310, H330, H410 |

[3+2] Cycloaddition with Nitriles: The Premier Route to Tetrazoles

The synthesis of 5-substituted-1H-tetrazoles is arguably the most significant application of azidotrimethyltin(IV). Tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2][3] The reaction of an organic nitrile with azidotrimethyltin(IV) provides a high-yielding and reliable method for their synthesis.[4]

Mechanistic Rationale

The uncatalyzed cycloaddition of an azide with a nitrile is thermally demanding and often inefficient. The utility of azidotrimethyltin(IV) lies in its ability to lower the activation energy of this transformation. The Lewis acidic tin center coordinates to the nitrogen of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. The subsequent step is a concerted, intramolecular [3+2] cycloaddition of the tethered azide, leading to the formation of a tin-substituted tetrazole intermediate. This intermediate is then typically hydrolyzed during aqueous workup to yield the final 1H-tetrazole.[3][5]

Caption: Lewis acid activation and cycloaddition pathway.

Field-Proven Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol demonstrates a typical procedure for the synthesis of a tetrazole from a nitrile.[3][4] The choice of a high-boiling, aprotic solvent like toluene or DMF is critical to achieve the temperatures required for the cycloaddition while preventing reagent decomposition.

Materials:

-

Benzonitrile

-

Azidotrimethyltin(IV)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.03 g, 10 mmol, 1.0 equiv.).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (40 mL) via syringe, followed by azidotrimethyltin(IV) (2.29 g, 11 mmol, 1.1 equiv.). Causality: A slight excess of the tin azide ensures complete consumption of the starting nitrile.

-

Thermal Cycloaddition: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Protonolysis: Cool the reaction to room temperature. Carefully add 1 M HCl (20 mL) and stir vigorously for 1 hour. This step protonates the tetrazole ring and hydrolyzes the tin-nitrogen bond, precipitating the product.

-

Isolation: Isolate the white precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethyl acetate to remove any unreacted benzonitrile.

-

Drying: Dry the product under vacuum to afford 5-phenyl-1H-tetrazole as a white solid.

Cycloaddition with Alkynes: A Gateway to Triazoles

Azidotrimethyltin(IV) participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a cornerstone reaction in "click chemistry".[6][7][8] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is more famous for its regioselectivity and mild conditions, the thermal reaction using organotin azides offers a complementary, metal-free route, which can be advantageous when residual copper is a concern.[6][9]

Mechanistic Considerations

The thermal Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne typically requires high temperatures and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[6] The use of azidotrimethyltin(IV) can influence the reaction rate and, in some cases, the regioselectivity, although it generally follows the principles of the Huisgen cycloaddition. The reaction proceeds through a concerted mechanism involving a five-membered aromatic transition state.

Caption: Standard experimental workflow for triazole synthesis.

Reactions with Electrophilic Ring Systems: Epoxides

Azidotrimethyltin(IV) serves as an effective source of the azide nucleophile for the ring-opening of epoxides, yielding valuable 1,2-azido alcohols.[10][11] These products are versatile synthetic intermediates, readily converted to amino alcohols or other difunctionalized compounds.

Regioselectivity and Rationale

The ring-opening of epoxides with azidotrimethyltin(IV) typically proceeds via an Sₙ2-type mechanism. The reaction can be catalyzed by Lewis acids. In the absence of a strong Lewis acid catalyst, the azide attacks the less sterically hindered carbon of the epoxide.[10][12] This regioselectivity is a hallmark of Sₙ2 reactions on epoxides under neutral or basic conditions. The trimethyltin moiety is transferred to the oxygen atom, forming a tin alkoxide intermediate, which is subsequently hydrolyzed to the alcohol during workup.

| Substrate | Conditions | Major Product | Rationale |

| Propylene Oxide | (CH₃)₃SnN₃, neat, 80°C | 1-azido-2-propanol | Attack at the less substituted carbon (Sₙ2)[12] |

| Styrene Oxide | (CH₃)₃SnN₃, neat, 80°C | 2-azido-1-phenylethanol | Attack at the benzylic carbon (Sₙ1-like character)[10] |

Reactivity with Carbonyl Compounds

The reactivity of azidotrimethyltin(IV) with carbonyls is more nuanced and substrate-dependent compared to its cycloaddition chemistry.

Acyl Halides

Acyl chlorides and bromides react readily with azidotrimethyltin(IV) in a nucleophilic acyl substitution reaction to form acyl azides. This is a clean and efficient method for generating these useful, albeit potentially explosive, intermediates. The driving force is the formation of the stable trimethyltin halide byproduct.

R-CO-Cl + (CH₃)₃SnN₃ → R-CO-N₃ + (CH₃)₃SnCl

Acyl azides are precursors for the Curtius rearrangement, providing access to isocyanates and, subsequently, amines, ureas, and carbamates.

Aldehydes and Ketones

The reaction with aldehydes and ketones is less straightforward. While trimethylsilyl azide (TMSN₃) readily adds to carbonyls to form silylated azidohydrins,[1] azidotrimethyltin(IV) can exhibit more complex behavior. Under Lewis acid catalysis, addition can occur, but the reaction can be complicated by subsequent rearrangements akin to the Schmidt reaction.[13][14] Intermolecular reactions are often low-yielding, while intramolecular versions (in ω-azido aldehydes) can provide lactams or formamides depending on the chain length.[13][14] This area is less synthetically routine and requires case-by-case optimization.

Conclusion and Future Outlook

Azidotrimethyltin(IV) is a powerful reagent, primarily for the synthesis of tetrazoles and as a thermal source of azide for cycloadditions and nucleophilic openings. Its ability to activate substrates through Lewis acid coordination while delivering a potent nucleophile makes it uniquely effective. While concerns over tin toxicity are valid and necessitate rigorous safety protocols and purification methods, the synthetic utility of this reagent ensures its continued place in the chemist's toolbox. Future research will likely focus on developing catalytic, tin-free alternatives that mimic its reactivity profile, but for now, azidotrimethyltin(IV) remains a benchmark reagent for the construction of key nitrogen-containing heterocycles.

References

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- Scheme 53. Isolation of the vinyl azide intermediate and further... - ResearchGate.

- Azidotrimethyltin(IV) 97 1118-03-2 - Sigma-Aldrich. Sigma-Aldrich.

- Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organoc

- Vinyl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal.

- tetrazole synthesis from a nitrile and azide - labor

- Azidotrimethyltin(IV) 97 1118-03-2. MilliporeSigma.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Intramolecular and intermolecular Schmidt reactions of alkyl azides with aldehydes.

- Click chemistry - Wikipedia. Wikipedia.

- Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Journal of Organic Chemistry.

- Enantioselective ring opening of epoxides with trimethylsilyl azide (TMSN 3) in the presence of ??-cyclodextrin: an efficient route to 1,2-azido alcohols.

- Buy Azidotrimethyltin(IV) | 1118-03-2. Smolecule.

- Click Chemistry (Azide / alkyne reaction). Interchim.

- Click chemistry reagents. Chemie Brunschwig.

- Trimethylsilyl azide - Wikipedia. Wikipedia.

- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

- Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes.

Sources

- 1. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Buy Azidotrimethyltin(IV) | 1118-03-2 [smolecule.com]

- 5. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. interchim.fr [interchim.fr]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Scholarly Article or Book Chapter | Intramolecular and intermolecular Schmidt reactions of alkyl azides with aldehydes | ID: jq085v21w | Carolina Digital Repository [cdr.lib.unc.edu]

- 14. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of Azidotrimethyltin(IV): An In-depth Technical Guide on Stability and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidotrimethyltin(IV), ((CH₃)₃SnN₃), is an organometallic compound with a rich potential for applications ranging from organic synthesis to materials science.[1][2] Its utility is intrinsically linked to the nature of the tin-azide bond, a moiety that imparts both reactivity and a degree of instability. A thorough understanding of the electronic structure, bonding characteristics, and decomposition pathways of this compound is paramount for its safe and effective application. This technical guide provides a comprehensive theoretical framework for investigating the stability and bonding of azidotrimethyltin(IV), leveraging the power of computational chemistry to elucidate its fundamental properties. By detailing robust theoretical protocols, this guide serves as a valuable resource for researchers seeking to predict and understand the behavior of this and related organotin azides.

Introduction: The Significance of Theoretical Scrutiny

Organotin compounds have long been a subject of intensive research due to their diverse applications.[3] The introduction of the azide functional group introduces a unique set of properties, making azidotrimethyltin(IV) a versatile reagent.[2][4] However, the energetic nature of the azide group necessitates a careful evaluation of the compound's stability.[5] Experimental characterization, while essential, can be complemented and guided by theoretical studies, which offer a molecular-level understanding that is often inaccessible through empirical methods alone.

This guide will delve into the application of Density Functional Theory (DFT) and other computational methods to dissect the intricacies of azidotrimethyltin(IV). We will explore the optimization of its molecular geometry, the nature of the tin-azide bond through bonding analysis, the prediction of its vibrational spectra for comparison with experimental data, and the elucidation of potential thermal decomposition pathways.

Computational Methodology: A Self-Validating System

The reliability of theoretical predictions hinges on the judicious choice of computational methods and basis sets. For organotin compounds, a combination of methods that can accurately describe the electronic structure of both the heavy tin atom and the lighter main group elements is crucial.

Density Functional Theory (DFT) Approach

DFT has emerged as a powerful and cost-effective tool for studying the electronic structure of molecules.[6][7] For azidotrimethyltin(IV), a hybrid functional such as B3LYP is a common and reliable choice, offering a good balance between accuracy and computational expense.[7]

Protocol for Geometry Optimization and Frequency Calculation:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: B3LYP hybrid functional.

-

Basis Set:

-

For Sn (Tin): A basis set with an effective core potential (ECP) such as LANL2DZ or Def2-SVP is recommended to account for relativistic effects.[7]

-

For C, H, N: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) provides a good description.

-

-

Calculation Type: Opt (Geometry Optimization) followed by Freq (Frequency Calculation). The frequency calculation is essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

This protocol establishes a self-validating system where the successful convergence of the geometry optimization and the absence of imaginary frequencies in the subsequent vibrational analysis provide confidence in the predicted structure.

Visualization of the Computational Workflow

Caption: Computational workflow for theoretical studies of azidotrimethyltin(IV).

Molecular Structure and Bonding: Unveiling the Tin-Azide Interaction

The geometry and bonding of azidotrimethyltin(IV) are central to its properties. Theoretical calculations can provide precise data on bond lengths, bond angles, and the nature of the chemical bonds.

Optimized Molecular Geometry

The expected geometry around the tin atom in azidotrimethyltin(IV) is a distorted tetrahedron. The three methyl groups and the azide group are bonded to the central tin atom.

Table 1: Predicted Structural Parameters for Azidotrimethyltin(IV)

| Parameter | Predicted Value (B3LYP/LANL2DZ/6-31G(d,p)) |

| Sn-N Bond Length | ~2.1 - 2.3 Å |

| N-N Bond Lengths (in N₃) | ~1.1 - 1.2 Å |

| Sn-C Bond Length | ~2.1 - 2.2 Å |

| C-Sn-C Bond Angle | ~110° - 115° |

| C-Sn-N Bond Angle | ~100° - 105° |

| Sn-N-N Bond Angle | ~120° - 125° |

Note: These are expected ranges based on typical organotin compounds and should be confirmed by specific calculations.

The Nature of the Sn-N₃ Bond

To gain deeper insight into the bonding, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can be performed on the optimized geometry.

-

NBO Analysis: This method provides information about charge distribution and orbital interactions. It is expected to show a significant ionic character in the Sn-N bond, with a partial positive charge on the tin atom and a partial negative charge on the azide group.

-

AIM Analysis: This theory characterizes the bond based on the topology of the electron density. The analysis of the Laplacian of the electron density at the bond critical point between Sn and N can further elucidate the nature of the interaction, distinguishing between a shared (covalent) and a closed-shell (ionic) interaction.

Molecular Visualization

Caption: Ball-and-stick model of the azidotrimethyltin(IV) molecule.

Vibrational Analysis: A Bridge Between Theory and Experiment

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be directly compared with experimental data. This comparison is a critical step in validating the computational model.

Table 2: Key Predicted Vibrational Frequencies for Azidotrimethyltin(IV)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Experimental Correlation |

| N₃ Asymmetric Stretch | ~2050 - 2150 | Strong IR absorption |

| N₃ Symmetric Stretch | ~1250 - 1350 | Weaker IR absorption |

| Sn-C Stretch | ~500 - 600 | Characteristic of trimethyltin moiety |

| Sn-N Stretch | ~350 - 450 | Confirms Sn-N bond |

| CH₃ Deformations | ~1200 - 1450 | Multiple bands |

| CH₃ Rocking | ~700 - 800 | Characteristic of trimethyltin moiety |

Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. Scaling factors are commonly applied to improve agreement.[8][9] The azide asymmetric stretch is a particularly strong and characteristic vibration.[10]

Stability and Decomposition: Predicting Reactivity

The stability of azidotrimethyltin(IV) is a key concern, particularly its propensity for thermal decomposition. Computational chemistry can be employed to explore potential decomposition pathways and calculate the associated activation energies.

Potential Decomposition Pathways

The most likely initial step in the thermal decomposition of azidotrimethyltin(IV) is the cleavage of the Sn-N bond or the N-N₂ bond within the azide group.

-

Homolytic Cleavage of the Sn-N Bond: (CH₃)₃SnN₃ → (CH₃)₃Sn• + •N₃

-

Nitrogen Extrusion: (CH₃)₃SnN₃ → (CH₃)₃Sn-N + N₂

The first pathway leads to the formation of a trimethyltin radical and an azide radical. The second pathway, which is common for organic azides, results in the formation of a nitrene intermediate and molecular nitrogen.[3]

Transition State Theory and Activation Energy

To determine the most favorable decomposition pathway, transition state (TS) theory can be applied. This involves locating the transition state structure for each proposed pathway and calculating the activation energy (the energy difference between the reactant and the transition state). The pathway with the lower activation energy will be the kinetically preferred route.

Protocol for Transition State Searching:

-

Software: As in section 2.1.

-

Method: B3LYP or a similar functional.

-

Basis Set: As in section 2.1.

-

Calculation Type: Opt=(TS, CalcFC) or similar keyword to locate the transition state.

-

Verification: A frequency calculation on the TS structure must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the TS connects the reactant and the desired products.

Visualization of a Putative Decomposition Pathway

Caption: A simplified energy profile for the nitrogen extrusion decomposition pathway.

Conclusion: A Predictive Framework for Organotin Azide Chemistry

This technical guide has outlined a comprehensive theoretical approach for the study of azidotrimethyltin(IV). By employing robust computational methodologies, researchers can gain profound insights into the stability and bonding of this important organometallic compound. The protocols detailed herein provide a self-validating framework for obtaining reliable predictions of molecular structure, vibrational spectra, and decomposition pathways.

The synergy between theoretical calculations and experimental investigations is crucial for advancing our understanding of complex molecules like azidotrimethyltin(IV). The theoretical data generated through these methods can guide experimental design, aid in the interpretation of spectroscopic data, and ultimately contribute to the development of safer and more efficient applications for this versatile class of compounds.

References

-

American Elements. Azidotrimethyltin(IV). Available from: [Link]

-

Feng, F., et al. (2009). Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds. Molecules, 14(7), 2656-2668. Available from: [Link]

-

PubMed. Electronic structure of the azide group in 3 cent-azido-3 cent-deoxythymidine (AZT) compared to small azide compounds. Available from: [Link]

-

MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Available from: [Link]

-

DTIC. Computations of Vibrational Infrared Frequencies of Selected Amines. Available from: [Link]

-

ResearchGate. New diorganotin(IV) complexes of Schiff base derived from 4‐amino‐3‐hydrazino‐5‐mercapto‐4H‐1,2,4‐triazole: Synthesis, structural characterization, density functional theory studies, atoms‐in‐molecules analysis and antifungal activity. Available from: [Link]

-

Wikipedia. Trimethylsilyl azide. Available from: [Link]

-

ODU Digital Commons. Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity. Available from: [Link]

-

Asian Journal of Research in Chemistry. An Atoms-in-molecules (AIM) interpretation of organotin-peptide system: I. Di-n-butyltin(IV) derivative of glycyltryptophane. Available from: [Link]

-

ResearchGate. A Computational Study on the Vinyl Azide Decomposition. Available from: [Link]

-

NIST Technical Series Publications. Tables of molecular vibrational frequencies, consolidated volume I. Available from: [Link]

-

ResearchGate. Theoretical Calculations of Infrared Bands of CH 3 + and CH 5 +. Available from: [Link]

-

CONICET. Experimental study of the vibrational spectra of (CH3)3GeBr supported by DFT calculations. Available from: [Link]

-

PubMed Central. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption. Available from: [Link]

-

ePrints Soton. Synthesis, structures and DFT calculations on alkaline-earth metal azide-crown ether complexes. Available from: [Link]

Sources

- 1. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]

- 2. Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.rug.nl [pure.rug.nl]

- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 6. Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to Unlocking the Synthetic Potential of Azidotrimethyltin(IV)

Foreword: Beyond a Reagent, A Gateway to Innovation

In the landscape of modern chemical synthesis, certain reagents distinguish themselves not merely by the transformations they enable, but by the breadth of possibilities they unlock. Azidotrimethyltin(IV), (CH₃)₃SnN₃, is one such compound. While its primary utility as a potent source of the azide moiety is well-established, its full potential across diverse scientific domains remains significantly untapped. This guide is conceived for the discerning researcher—the medicinal chemist pursuing novel therapeutic scaffolds, the materials scientist engineering next-generation functional surfaces, and the organometallic chemist exploring new catalytic frontiers.